molecular formula C23H17Cl2N3O2S2 B2543172 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide CAS No. 864860-00-4

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide

Cat. No.: B2543172
CAS No.: 864860-00-4
M. Wt: 502.43
InChI Key: MYPCNBPOECMATD-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide is a useful research compound. Its molecular formula is C23H17Cl2N3O2S2 and its molecular weight is 502.43. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been reported to exhibit inhibitory activity against various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the derivative and the target biomolecule.

Cellular Effects

Benzothiazole derivatives have been reported to have anti-tubercular activity, suggesting that they may influence cell function and cellular processes .

Molecular Mechanism

The molecular mechanism of action of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide is not yet fully understood. Benzothiazole derivatives have been reported to inhibit the growth of M. tuberculosis, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2S2/c1-12(29)28-9-8-14-19(11-28)32-23(27-21(30)15-10-13(24)6-7-16(15)25)20(14)22-26-17-4-2-3-5-18(17)31-22/h2-7,10H,8-9,11H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPCNBPOECMATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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